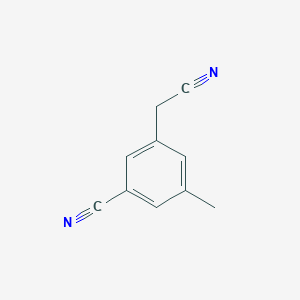

3-(Cyanomethyl)-5-methylbenzonitrile

Description

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles, or benzonitriles, are a specific class of organic compounds where a nitrile group is directly attached to an aromatic ring system. This direct attachment results in a unique interplay between the two moieties; the aromatic ring provides stability and a scaffold for substitution reactions, while the strongly electron-withdrawing nature of the nitrile group significantly influences the reactivity and electronic properties of the ring. This electronic effect is crucial in directing further chemical transformations and in modulating the properties of the final molecule. Benzonitrile (B105546) derivatives are foundational materials in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymers. chemicalbook.com

Overview of Strategic Importance in Organic Synthesis

The strategic value of nitrile derivatives in organic synthesis is well-established. They serve as key intermediates and precursors for a multitude of chemical transformations. The nitrile group can participate in various reactions, including nucleophilic additions, reductions, hydrolysis, and cycloadditions. For instance, the [2+3] cycloaddition reaction with azides to form tetrazoles is a powerful method for synthesizing important heterocyclic compounds. chemicalbook.com Furthermore, the ability of the nitrile group to act as a directing group in C-H bond functionalization reactions has opened new avenues for introducing diverse functionalities onto aromatic scaffolds. chemicalbook.com This adaptability makes nitriles a cornerstone in the synthesis of a vast range of functional molecules and materials. google.com

Scope and Research Objectives for 3-(Cyanomethyl)-5-methylbenzonitrile

This article focuses specifically on the chemical compound This compound (CAS No. 120511-74-2). The primary objective is to collate and present a thorough overview of the available scientific information regarding this molecule. The scope of this review encompasses its chemical and physical properties, established synthetic routes, and its significant application as a key intermediate in pharmaceutical manufacturing. By focusing solely on this compound, this article aims to provide a detailed and authoritative reference, particularly highlighting its role in the synthesis of the non-steroidal aromatase inhibitor, Anastrozole.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-(cyanomethyl)-5-methylbenzonitrile |

InChI |

InChI=1S/C10H8N2/c1-8-4-9(2-3-11)6-10(5-8)7-12/h4-6H,2H2,1H3 |

InChI Key |

WCCZNMGGKKDDQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C#N)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyanomethyl 5 Methylbenzonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. epo.orgdicp.ac.cn For 3-(Cyanomethyl)-5-methylbenzonitrile, two primary disconnections are considered the most logical for devising a synthetic plan.

Disconnection A: C(aryl)-C(alkyl) Bond: The most intuitive disconnection is at the bond between the aromatic ring and the cyanomethyl group's methylene (B1212753) carbon. This approach simplifies the molecule into a (3-cyano-5-methylphenyl) synthon and a cyanomethyl synthon.

Disconnection B: C(alkyl)-CN Bond: An alternative disconnection is at the bond between the methylene carbon and the nitrile group. This pathway leads to a (3-cyanomethyl-5-methylphenyl) synthon, which would likely be derived from a benzyl (B1604629) halide intermediate.

These disconnections suggest that the synthesis can be approached either by forming the aryl-CH2CN bond directly or by introducing the cyano group onto a pre-functionalized benzylic substrate. The latter is often more practical and common in organic synthesis.

Precursor Identification and Synthesis Strategies

Strategy 1: Nucleophilic Substitution. This strategy, derived from Disconnection B, is one of the most straightforward. It involves the reaction of a benzyl halide with a cyanide salt. The key precursor for this route is 3-(halomethyl)-5-methylbenzonitrile (where halo = Cl, Br). This precursor can be synthesized from 3,5-dimethylbenzonitrile (B1329614) via radical halogenation.

Strategy 2: Palladium-Catalyzed Cross-Coupling. Arising from Disconnection A, this modern approach involves coupling an aryl halide or triflate with a cyanomethylating agent. The necessary precursor would be 3-bromo-5-methylbenzonitrile (B157054) or a related aryl electrophile. This method is advantageous for its mild conditions and functional group tolerance. organic-chemistry.org

Strategy 3: Cyanomethylation of a C-H bond. Direct cyanomethylation involves activating a C-H bond and introducing a cyanomethyl group. encyclopedia.pub The precursor would be 3,5-dimethylbenzonitrile . However, this approach could suffer from a lack of regioselectivity, potentially leading to mixtures of products.

The following table summarizes the key precursors and the corresponding synthetic strategies.

| Precursor | Synthetic Strategy | Key Reaction Type |

| 3-(Bromomethyl)-5-methylbenzonitrile (B8617600) | Nucleophilic Cyanide Substitution | SN2 Reaction |

| 3-Bromo-5-methylbenzonitrile | Palladium-Catalyzed Cross-Coupling | Cross-Coupling Reaction (e.g., Negishi, Suzuki) |

| 3,5-Dimethylbenzonitrile | Direct C-H Functionalization | Radical Cyanomethylation |

Exploration of Established Synthetic Pathways

Established synthetic pathways can be categorized into one-pot sequences, where multiple transformations occur in a single reaction vessel, and more traditional multi-step routes that involve the isolation of intermediates.

While a dedicated one-pot synthesis for this compound is not prominently described in the literature, established methodologies for similar compounds can be adapted. For example, some procedures allow for the conversion of benzyl alcohols directly to the corresponding phenylacetonitriles. A hypothetical one-pot synthesis could involve the in situ formation of a benzylic intermediate from (3-cyano-5-methylphenyl)methanol, followed by immediate conversion to the target nitrile. However, this still requires prior synthesis of the alcohol precursor.

A more plausible one-pot approach might involve the controlled cyclotrimerization of different nitriles, though achieving the specific substitution pattern of the target molecule would be challenging and likely result in low yields. orgsyn.org

Proposed Multi-Step Synthesis:

Step 1: Sandmeyer Reaction. 3,5-dimethylaniline (B87155) is converted to 3,5-dimethylbenzonitrile. This classic reaction involves diazotization of the primary amine with sodium nitrite (B80452) and an acid, followed by reaction with a copper(I) cyanide salt.

Step 2: Radical Bromination. The 3,5-dimethylbenzonitrile is subjected to free-radical bromination using a reagent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). This reaction selectively brominates one of the benzylic methyl groups to yield 3-(bromomethyl)-5-methylbenzonitrile.

Step 3: Nucleophilic Cyanation. The resulting 3-(bromomethyl)-5-methylbenzonitrile is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetone. nih.gov A classic SN2 reaction displaces the bromide, forming the final product, this compound.

This multi-step approach is reliable, utilizing well-understood reactions to build the target molecule from a simple precursor.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 3,5-Dimethylaniline | 1. NaNO₂, HCl 2. CuCN, KCN | 3,5-Dimethylbenzonitrile | Sandmeyer Reaction |

| 2 | 3,5-Dimethylbenzonitrile | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 3-(Bromomethyl)-5-methylbenzonitrile | Radical Halogenation |

| 3 | 3-(Bromomethyl)-5-methylbenzonitrile | Sodium Cyanide (NaCN), DMSO | This compound | Nucleophilic Substitution |

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methods. rsc.org These principles can be applied to the synthesis of this compound, particularly through the use of catalytic systems.

Catalytic methods offer an alternative to stoichiometric reagents, often providing higher efficiency and atom economy.

Palladium-Catalyzed Cyanomethylation: A promising catalytic route would involve the cross-coupling of 3-bromo-5-methylbenzonitrile with a cyanomethyl nucleophile. Reagents like cyanomethylzinc bromide can be used in Negishi-type coupling reactions, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄). This avoids the use of highly toxic cyanide salts in the final step.

Nickel-Catalyzed Cyanation: Nickel catalysts have emerged as a cost-effective alternative to palladium for cyanation reactions. organic-chemistry.org A potential route could involve the catalytic cyanation of a derivative like 3-(chloromethyl)-5-methylbenzonitrile (B14857251) using less toxic cyanide sources like zinc cyanide (Zn(CN)₂), catalyzed by a Ni(II) complex.

Radical-Mediated Cyanomethylation: Recent advances have explored the direct cyanomethylation of C-H bonds using radical chemistry. encyclopedia.pub An iron-catalyzed radical cross-dehydrogenative-coupling (CDC) reaction between a suitable precursor and acetonitrile (B52724) could potentially form the target molecule. encyclopedia.pub This approach is highly atom-economical but would require careful optimization to ensure regioselectivity on the 3,5-disubstituted aromatic ring.

The table below outlines some potential catalytic approaches.

| Precursor | Catalytic System | Reagent(s) | Method |

| 3-Bromo-5-methylbenzonitrile | Palladium(0) complex (e.g., Pd(PPh₃)₄) | BrZnCH₂CN | Negishi Cross-Coupling |

| 3-(Chloromethyl)-5-methylbenzonitrile | Nickel(II) complex (e.g., NiCl₂(dppe)) | Zn(CN)₂ | Nickel-Catalyzed Cyanation |

| 3,5-Dimethylbenzonitrile | Iron(III) Chloride (FeCl₃) | Acetonitrile, Di-tert-butyl peroxide (DTBP) | Radical C-H Cyanomethylation encyclopedia.pub |

Environmentally Benign Reaction Conditions

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitriles to mitigate the environmental impact of chemical production. purkh.com A primary concern in cyanation reactions is the high toxicity of traditional cyanide sources such as sodium cyanide (NaCN) and potassium cyanide (KCN). thieme-connect.de Research has focused on developing and utilizing less toxic and safer cyanide alternatives. One of the most successful benign cyanide sources is potassium hexacyanoferrate(II), also known as potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govrsc.orgorganic-chemistry.org This compound is a stable, non-toxic solid that releases cyanide ions in a controlled manner during the reaction, minimizing the risk of exposure and simplifying waste disposal. nih.gov

The choice of solvent is another critical aspect of green synthesis. Traditional cyanation reactions often employ polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can be difficult to recycle and may have associated health risks. chemspider.comresearchgate.net To address this, significant efforts have been made to develop reactions in more environmentally friendly media. Aqueous systems, often in combination with a co-solvent like dioxane, have been shown to be effective for palladium-catalyzed cyanations, reducing the reliance on volatile organic compounds. nih.govmit.edu Ionic liquids have also emerged as promising "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netrsc.org In some cases, solvent-free reaction conditions have been developed, further minimizing waste and environmental impact. mdpi.com

Biocatalysis represents another frontier in the green synthesis of nitrile-containing compounds. Enzymes such as nitrilases can catalyze the hydrolysis of nitriles to carboxylic acids under mild, aqueous conditions, and can also be involved in synthetic pathways, offering a highly specific and environmentally friendly alternative to traditional chemical methods. researchgate.netnih.gov

Optimization of Reaction Parameters and Yields

Temperature and Pressure Effects

Reaction temperature is a critical parameter that directly influences the rate of reaction. For nucleophilic substitution reactions to form the cyanomethyl group, heating is often necessary to achieve a reasonable reaction time. For example, the displacement of a benzylic bromide with sodium cyanide in DMSO is typically conducted at elevated temperatures, such as 90 °C, to ensure the reaction proceeds to completion within a few hours. chemspider.com In palladium-catalyzed cyanations, the temperature must be carefully controlled to balance the rate of the desired reaction against potential side reactions or catalyst decomposition. While some modern catalytic systems can operate at room temperature or slightly above (e.g., 40 °C), many protocols require heating to temperatures between 70 °C and 130 °C to facilitate efficient cyanide transfer and reductive elimination from the metal center. nih.govrsc.orgmit.edu

The effect of temperature on yield can be complex. While higher temperatures generally increase reaction speed, they can also lead to the formation of unwanted byproducts or the degradation of sensitive functional groups. For instance, in the presence of aldehydes, higher temperatures might promote side reactions like benzoin (B196080) condensation, necessitating a reduction in temperature to maximize the yield of the desired nitrile. nih.gov

Most cyanation reactions for the synthesis of benzonitriles and arylacetonitriles are conducted at atmospheric pressure. The reagents are typically solids or high-boiling liquids, and no gaseous reactants are involved that would necessitate high-pressure conditions. Therefore, pressure is not usually a parameter that is actively optimized in these synthetic routes.

Solvent Systems and Their Influence

The solvent plays a multifaceted role in cyanation reactions. It must effectively dissolve the reactants, particularly the cyanide salt and the organic substrate, to allow for efficient interaction. The polarity and coordinating ability of the solvent can also influence the reactivity of the nucleophile and the stability of intermediates in the catalytic cycle.

In classic Sₙ2 reactions involving cyanide salts, polar aprotic solvents are highly effective. Solvents like DMSO and DMF are excellent at solvating the cation (e.g., Na⁺) of the cyanide salt, leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus promoting a rapid reaction. chemspider.com However, as mentioned, these solvents have environmental drawbacks.

In transition-metal-catalyzed cyanations, the choice of solvent can affect catalyst stability and activity. A variety of solvents have been successfully employed, and the optimal choice often depends on the specific catalyst system and substrate. Mixtures of solvents are common, such as dioxane and water, which can be effective for reactions using water-soluble cyanide sources like K₄[Fe(CN)₆]. nih.gov The presence of water can be crucial for dissolving the cyanide salt and any inorganic bases used. Other solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylacetamide (DMAc) have also been used effectively. rsc.orgmit.edu The following table summarizes the influence of various solvent systems on cyanation reactions.

| Solvent System | Typical Temperature (°C) | Key Characteristics & Influence on Reaction |

| DMSO | 90 - 120 | Highly polar aprotic; excellent for dissolving cyanide salts, promotes high nucleophilicity of CN⁻. chemspider.com |

| DMF | 120 - 130 | Similar to DMSO; effective for dissolving reagents in Pd-catalyzed reactions. rsc.org |

| Dioxane / Water | 70 - 100 | Biphasic system; allows use of water-soluble, non-toxic cyanide sources like K₄[Fe(CN)₆]. nih.gov |

| THF | 25 - 65 | Lower boiling point; effective for mild, room-temperature cyanations with highly active catalysts. mit.edu |

| Ionic Liquids | 100 - 120 | "Green" solvent option; can act as co-solvent and catalyst, allows for easy product separation and catalyst recycling. researchgate.netrsc.org |

| t-BuOH / Water | 100 - 120 | Alternative aqueous system, can improve solubility and reaction rates for certain substrates. rsc.org |

Catalyst Loading and Ligand Design

For modern synthetic routes involving transition-metal catalysis, the catalyst system—comprising a metal precursor and a supporting ligand—is paramount. Palladium- and nickel-based catalysts are most commonly used for cyanation reactions. researchgate.netorganic-chemistry.orgmdpi.com

Catalyst loading , the amount of catalyst used relative to the substrate, is a key factor in both the cost and efficiency of the reaction. The goal is to use the lowest possible loading without sacrificing yield or reaction time. In modern palladium-catalyzed cyanations, loadings can be as low as 0.2 to 1 mol%, demonstrating high catalyst turnover numbers. nih.govrsc.org Higher loadings (e.g., 3 mol%) may be required for more challenging substrates, such as those containing interfering functional groups. nih.gov

Ligand design is arguably the most critical element in developing a successful catalytic cyanation. The cyanide anion is a notorious catalyst poison because it can bind strongly to the metal center and deactivate it. researchgate.netnih.gov The ligand's role is to stabilize the active catalytic species and modulate its reactivity to favor the desired cross-coupling pathway over deactivation pathways. Bulky, electron-rich phosphine (B1218219) ligands are often the most effective. These ligands can create a sterically hindered environment around the metal center that prevents irreversible binding of excess cyanide while still allowing the necessary steps of the catalytic cycle (oxidative addition and reductive elimination) to proceed efficiently. mit.eduresearchgate.net The table below highlights some catalyst and ligand combinations used in modern cyanation reactions.

| Metal Precursor | Ligand | Typical Loading (mol%) | Key Features and Applications |

| Pd(OAc)₂ | XPhos | 1 - 2 | Highly effective for α-arylation of arylacetonitriles with aryl sulfonates. researchgate.net |

| Pd₂(dba)₃ | L1 (specific phosphine) | 0.2 | Enables cyanation of aryl chlorides at low catalyst loadings with K₄[Fe(CN)₆]. nih.gov |

| Pd/C | PPh₃ | 3.5 | Heterogeneous catalyst system applicable to a range of aryl halides. rsc.org |

| NiCl₂·6H₂O | dppf | 10 | Inexpensive nickel catalyst for the cyanation of aryl chlorides using Zn(CN)₂. organic-chemistry.org |

| Pd(OAc)₂ | NHC Ligand | 1 | N-Heterocyclic Carbene (NHC) ligands offer an alternative to phosphines for cyanation reactions. rsc.org |

Through the careful selection and optimization of these parameters, synthetic chemists can devise robust and efficient routes to complex molecules like this compound, aligning with the modern demands for sustainable and practical chemical synthesis.

Chemical Reactivity and Transformation Studies of 3 Cyanomethyl 5 Methylbenzonitrile

Reactivity of the Nitrile Functional Group

The benzonitrile (B105546) portion of the molecule contains a carbon-nitrogen triple bond conjugated with the aromatic ring. This functional group is susceptible to nucleophilic attack at the electrophilic carbon atom.

Hydrolysis and Alcoholysis Reactions

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. This transformation proceeds through a carboxamide intermediate. For the benzonitrile moiety, this reaction would convert the aromatic nitrile into a carboxylic acid group.

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more electrophilic for attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. ncert.nic.in The complete hydrolysis of both nitrile groups in 3-(cyanomethyl)-5-methylbenzonitrile would yield 3-(carboxymethyl)-5-methylbenzoic acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl), heat | Benzamide derivative | Benzoic acid derivative |

Data derived from studies on benzonitrile hydrolysis. organic-chemistry.orgresearchgate.netwikipedia.orggoogle.com

Alcoholysis: The reaction of nitriles with alcohols, known as the Pinner reaction, occurs under anhydrous acidic conditions (typically using HCl gas). This reaction initially forms a Pinner salt (an imino ester hydrochloride), which can then be hydrolyzed with water to yield an ester. researchgate.netyoutube.com Treating this compound with an alcohol like ethanol (B145695) in the presence of dry HCl would be expected to convert the nitrile groups into ethyl imidate hydrochlorides, which upon aqueous workup would yield the corresponding ethyl esters. youtube.comfiveable.me

Reduction and Oxidation Transformations

Reduction: The nitrile group can be readily reduced to a primary amine. This is a common and synthetically useful transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this purpose. acs.org The reduction of this compound would yield 3-(2-aminoethyl)-5-methylbenzylamine.

Table 2: Common Reagents for Nitrile Reduction

| Reagent/System | Product Type | Notes |

|---|---|---|

| LiAlH₄ followed by H₂O workup | Primary Amine | A strong, non-selective reducing agent. |

| H₂ / Raney Nickel | Primary Amine | Catalytic hydrogenation, often requires high pressure/temperature. |

| H₂ / Palladium (Pd/C) | Primary Amine | Common catalytic hydrogenation method. |

Oxidation: The nitrile functional group is generally resistant to oxidation due to the carbon atom already being in a high oxidation state. Most literature describing the "oxidation of nitriles" refers to the synthesis of nitriles from other functional groups like primary amines or alcohols. organic-chemistry.orgresearchgate.net While nitrile oxides can be formed, this is not a direct oxidation of the nitrile but typically proceeds from oximes or nitroalkanes. wikipedia.org Therefore, the nitrile groups of this compound are expected to be stable under typical oxidizing conditions.

Cycloaddition Reactions Involving the Nitrile Moiety

Aromatic nitriles can participate as dipolarophiles in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, which are five-membered heterocyclic rings. nih.govresearchgate.net Another important reaction is the 1,3-dipolar cycloaddition with nitrile oxides, which yields isoxazoles. These reactions provide pathways to complex heterocyclic structures from the nitrile functionality. researchgate.net

Reactivity of the Cyanomethyl Substituent

The cyanomethyl group (-CH₂CN) features a methylene (B1212753) bridge positioned between the aromatic ring and an electron-withdrawing nitrile group. This makes the methylene protons acidic and susceptible to deprotonation by a base, forming a resonance-stabilized carbanion (an enolate equivalent). This reactivity is central to forming new carbon-carbon bonds at the α-position.

α-Alkylation and Acylation Reactions

α-Alkylation: In the presence of a suitable base (e.g., sodium hydride, potassium tert-butoxide), the cyanomethyl group can be deprotonated. The resulting carbanion is a potent nucleophile that can react with alkyl halides or other electrophiles in an Sₙ2 reaction to form α-alkylated products. researchgate.net Studies on the alkylation of phenylacetonitrile (B145931) have shown this to be an effective method for C-C bond formation.

Table 3: Conditions for α-Alkylation of Phenylacetonitrile Analogs

| Base | Electrophile | Solvent | Product |

|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | Benzyl (B1604629) alcohols | Toluene (B28343) | α-Aryl-substituted nitrile |

| Sodium Hydride (NaH) | Alkyl Halide (R-X) | THF, DMF | α-Alkyl-substituted nitrile |

Data based on studies of phenylacetonitrile and its derivatives.

α-Acylation: The carbanion generated from the cyanomethyl group can also react with acylating agents like acyl chlorides or acid anhydrides. This reaction introduces an acyl group at the α-position, yielding a β-ketonitrile. This is a standard enolate acylation reaction. The resulting β-ketonitriles are versatile synthetic intermediates. researchgate.netyoutube.com

Knoevenagel Condensation and Related Transformations

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group (aldehyde or ketone), followed by dehydration. The cyanomethyl group of this compound serves as the active methylene component. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium (B1175870) acetate.

The reaction of this compound with an aldehyde (R-CHO) or ketone would proceed via the formation of the carbanion at the cyanomethyl position, which then attacks the carbonyl carbon. Subsequent elimination of a water molecule yields an α,β-unsaturated nitrile, a key intermediate in many syntheses.

Table 4: Knoevenagel Condensation of Active Methylene Nitriles

| Carbonyl Compound | Active Methylene Source | Catalyst | Product Type |

|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Piperidinium Acetate | Benzylidene malononitrile |

| Benzaldehyde | Phenylacetonitrile | KOtBu | α,β-Unsaturated nitrile |

Data derived from studies on analogous active methylene compounds.

Nucleophilic Attack and Subsequent Cyclizations

The presence of two nitrile groups and an activated methylene bridge makes this compound a prime candidate for base-catalyzed intramolecular cyclization reactions, most notably the Thorpe-Ziegler reaction. This reaction is a well-established method for the synthesis of cyclic ketones from dinitriles. wikipedia.org In the case of this compound, treatment with a strong base, such as sodium ethoxide or lithium bis(trimethylsilyl)amide (LHMDS), is expected to initiate the deprotonation of the cyanomethyl group. researchgate.netmdpi.com

The resulting carbanion would then undergo an intramolecular nucleophilic attack on the carbon atom of the benzonitrile group. This process leads to the formation of a cyclic enamino nitrile intermediate. Subsequent acidic hydrolysis of this intermediate would yield a cyclic ketone. The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation. wikipedia.org

The general mechanism for the Thorpe-Ziegler cyclization of a dinitrile is as follows:

Deprotonation of the α-carbon to one of the nitrile groups by a strong base.

Intramolecular nucleophilic attack of the resulting carbanion onto the carbon of the other nitrile group to form a cyclic imine anion.

Tautomerization to a more stable enamine anion.

Protonation upon acidic workup to yield the cyclic β-enamino nitrile.

Hydrolysis of the enamine and nitrile functionalities to produce the final cyclic ketone.

Electrophilic Aromatic Substitution on the Benzonitrile Core

The benzonitrile core of this compound is subject to electrophilic aromatic substitution, with the regioselectivity of the reaction being dictated by the directing effects of the existing methyl and cyanomethyl substituents.

Regioselectivity and Directing Effects of Substituents

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles. The methyl group (-CH₃) is an electron-donating group (EDG) and is known to be an ortho, para-director. Conversely, the cyanomethyl group (-CH₂CN), and more significantly the cyano group (-CN) of the benzonitrile, are electron-withdrawing groups (EWGs). EWGs are typically meta-directors. wikipedia.org

In this compound, the substituents are in a meta-relationship to each other. The directing effects of these two groups are therefore cooperative. The methyl group at position 5 directs incoming electrophiles to its ortho positions (positions 4 and 6) and its para position (position 2). The cyanomethyl group at position 3, being an EWG, directs incoming electrophiles to its meta positions (positions 5, which is already substituted, and 1, which is the same as position 5 relative to the other groups). The benzonitrile group at position 1 also directs to the meta position (position 3 and 5).

Considering these directing effects, the most likely positions for electrophilic attack are positions 2, 4, and 6. Steric hindrance may play a role in favoring certain positions over others.

Halogenation and Nitration Studies

Halogenation:

The electrophilic bromination of aromatic compounds is a common synthetic transformation. nih.gov For this compound, reaction with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst would lead to the introduction of a bromine atom onto the aromatic ring. Based on the directing effects discussed above, the bromination is expected to occur at the positions activated by the methyl group and not significantly deactivated by the electron-withdrawing groups. Therefore, the primary products would be 2-bromo-, 4-bromo-, and 6-bromo-3-(cyanomethyl)-5-methylbenzonitrile. The relative yields of these isomers would depend on the specific reaction conditions and the interplay of electronic and steric factors. Theoretical calculations can be employed to predict the positional selectivity in such reactions. mdpi.com

Nitration:

Nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For this compound, nitration is expected to follow the same regiochemical principles as halogenation. The nitro group will preferentially be introduced at the positions ortho and para to the activating methyl group. Thus, the expected products are 2-nitro-, 4-nitro-, and 6-nitro-3-(cyanomethyl)-5-methylbenzonitrile. The strongly deactivating nature of the nitro group generally prevents multiple nitrations under standard conditions.

| Reaction | Reagents | Predicted Major Products |

| Bromination | NBS, Catalyst | 2-Bromo-3-(cyanomethyl)-5-methylbenzonitrile, 4-Bromo-3-(cyanomethyl)-5-methylbenzonitrile, 6-Bromo-3-(cyanomethyl)-5-methylbenzonitrile |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(cyanomethyl)-5-methylbenzonitrile, 4-Nitro-3-(cyanomethyl)-5-methylbenzonitrile, 6-Nitro-3-(cyanomethyl)-5-methylbenzonitrile |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Halogenated derivatives of this compound can serve as excellent substrates in these transformations.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com A bromo-substituted derivative of this compound, for instance, 3-bromo-5-(cyanomethyl)benzonitrile, could be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives.

The general reaction scheme is as follows:

A typical catalytic system for this transformation would involve a palladium(0) source, such as Pd(PPh₃)₄, and a base like sodium carbonate or potassium phosphate. masterorganicchemistry.com The reaction is known for its high functional group tolerance, making it a versatile method for the synthesis of complex molecules. nih.gov

Sonogashira and Heck Coupling Applications

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.net An iodo- or bromo-derivative of this compound would be a suitable substrate for Sonogashira coupling with various terminal alkynes, leading to the synthesis of substituted alkynylbenzonitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| 3-Bromo-5-(cyanomethyl)benzonitrile | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |

| 3-Iodo-5-(cyanomethyl)benzonitrile | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylbenzonitrile |

Heck Coupling:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. researchgate.net A bromo-substituted this compound could react with various acrylates, styrenes, or other olefins to introduce a vinyl group onto the aromatic ring. A study on the high-temperature Heck coupling of a similar compound, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, with ethyl acrylate (B77674) has been reported, yielding the corresponding cinnamate (B1238496) derivative. syntheticpages.org This suggests that a similar strategy could be successfully applied to bromo-derivatives of this compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. syntheticpages.org

Chemo- and Regioselective Functionalization

The strategic functionalization of this compound would depend on the targeted modification of one of its reactive sites while leaving the others intact.

Functionalization of the Cyanomethyl Group: The acidic nature of the α-protons to the nitrile makes the cyanomethyl group a prime site for reactions such as alkylation, acylation, or condensation. The use of a suitable base would generate a carbanion that could react with various electrophiles. The challenge in this approach would be to prevent side reactions, such as self-condensation or reactions at other sites of the molecule.

Functionalization of the Methyl Group: The methyl group on the aromatic ring could potentially undergo reactions like benzylic bromination followed by nucleophilic substitution. However, achieving selectivity over the potentially more reactive cyanomethyl group would require carefully controlled reaction conditions.

Functionalization of the Aromatic Ring: Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could introduce new substituents onto the benzene ring. The directing effects of the existing cyanomethyl and methyl groups would determine the position of the incoming electrophile. The cyanomethyl group is generally considered a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. Their combined influence would likely lead to a complex mixture of products, making regioselectivity a significant challenge.

Transformation of the Nitrile Group: The cyano group itself can be transformed into various other functional groups, including carboxylic acids, amides, or amines, through reactions like hydrolysis or reduction. The selectivity of these transformations in the presence of the other functional groups would be a key consideration.

Without specific experimental data from the scientific literature, any discussion on the chemo- and regioselective functionalization of this compound remains speculative. Detailed research, including reaction optimization and product characterization, would be necessary to establish reliable protocols for its selective transformation. The absence of such studies in the public domain means that no data tables with detailed research findings can be compiled at this time.

Derivatization and Analogues of 3 Cyanomethyl 5 Methylbenzonitrile

Synthesis of Substituted Benzonitrile (B105546) Analogues

The modification of the core 3-(cyanomethyl)-5-methylbenzonitrile structure can be achieved through reactions targeting the aromatic ring, the cyanomethyl group, or the benzonitrile nitrogen.

The benzonitrile moiety itself is a key functional group for derivatization. The cyano group is a strong deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. quora.com This property can be exploited to introduce additional substituents onto the benzene (B151609) ring with regioselectivity.

Furthermore, the cyano group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(carboxymethyl)-5-methylbenzoic acid. libretexts.org This dicarboxylic acid can then serve as a precursor for the synthesis of polyesters or polyamides. Addition of Grignard reagents to the nitrile functionality, followed by hydrolysis, can afford ketones, thereby introducing a new carbon-carbon bond and a versatile carbonyl group for further functionalization. libretexts.org The nitrile group can also be reduced to a primary amine, yielding 2-(3-(aminomethyl)-5-methylphenyl)ethan-1-amine, or even fully reduced to a methyl group under specific catalytic conditions. acs.org

The cyanomethyl group offers another site for modification. The methylene (B1212753) bridge is activated by the adjacent cyano group, making the protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds, allowing for the elongation and branching of the cyanomethyl side chain. nih.gov

Creation of Complex Polycyclic Systems Incorporating the Benzonitrile Core

The strategic functionalization of this compound can pave the way for the synthesis of intricate polycyclic frameworks. Intramolecular cyclization reactions are a powerful tool in this regard.

One potential strategy involves the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. buchler-gmbh.comwikipedia.orgsynarchive.comlscollege.ac.inyoutube.com To apply this to this compound, the molecule would first need to be elaborated to contain a second nitrile group at an appropriate position to facilitate cyclization. For example, functionalization of the methyl group or the aromatic ring to introduce a nitrile-containing side chain could create a suitable precursor for an intramolecular Thorpe-Ziegler reaction, leading to the formation of a new fused ring system.

Another approach to polycyclic systems involves leveraging the reactivity of both the cyanomethyl and benzonitrile groups in a concerted or sequential manner. For instance, initial modification of the cyanomethyl group to introduce a diene functionality could be followed by an intramolecular Diels-Alder reaction, where the benzonitrile or a derivatized form acts as the dienophile, to construct a polycyclic scaffold.

Development of Heterocyclic Scaffolds from this compound

The nitrile functionalities of this compound are excellent precursors for the synthesis of a variety of nitrogen-containing heterocycles. These transformations are of significant interest due to the prevalence of such scaffolds in medicinal chemistry and materials science.

A prominent example is the synthesis of tetrazoles. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) ion is a well-established method for the formation of a tetrazole ring. organic-chemistry.orgacs.orgthieme-connect.comorganic-chemistry.orgtandfonline.com Thus, either one or both of the nitrile groups in this compound could be converted to tetrazole rings by treatment with an azide source, such as sodium azide, often in the presence of a catalyst. organic-chemistry.orgacs.orgorganic-chemistry.org This would yield mono- or bis-tetrazolyl derivatives, which are recognized as important pharmacophores.

Furthermore, the benzonitrile moiety can participate in the construction of fused heterocyclic systems. For example, reaction with 2-aminobenzylamines or related compounds can lead to the formation of quinazolines, a class of compounds with a broad range of biological activities. nih.govorganic-chemistry.orgresearchgate.net This transformation typically proceeds via a condensation and subsequent cyclization, incorporating the benzonitrile nitrogen and carbon into the newly formed heterocyclic ring. The specific reaction conditions and the nature of the coupling partner would determine the final structure of the quinazoline (B50416) derivative.

The following table summarizes some of the potential heterocyclic scaffolds that can be synthesized from this compound and the corresponding reaction types.

| Starting Material Functional Group | Reagent/Reaction Type | Resulting Heterocyclic Scaffold |

| Benzonitrile or Cyanomethyl | Azide /[3+2] Cycloaddition | Tetrazole |

| Benzonitrile | 2-Aminobenzylamine / Condensation-Cyclization | Quinazoline |

| Dinitrile Precursor | Base / Intramolecular Cyclization (Thorpe-Ziegler) | α-Cyanoenamine / Cyclic Ketone |

Structure-Reactivity Relationship Studies of Derivatives

The electronic properties of the substituents on the benzonitrile ring significantly influence the reactivity of the molecule and its derivatives. In this compound, the methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the benzonitrile's cyano group is a strong electron-withdrawing group, deactivating the ring and directing to the meta position. quora.com The cyanomethyl group is also electron-withdrawing, further influencing the electron density distribution of the aromatic ring.

The interplay of these electronic effects governs the regioselectivity of further substitutions on the aromatic ring. For example, in an electrophilic aromatic substitution reaction, the directing effects of the existing substituents would need to be carefully considered to predict the position of the incoming electrophile.

Furthermore, the electronic nature of any newly introduced functional groups will, in turn, modulate the reactivity of the entire molecule. For instance, conversion of the nitrile groups to more electron-donating or electron-withdrawing heterocycles would alter the electron density of the aromatic core and influence the reactivity of the remaining functional groups. Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes to more complex molecules based on the this compound scaffold.

Mechanistic Investigations of Reactions Involving 3 Cyanomethyl 5 Methylbenzonitrile

Elucidation of Reaction Pathways and Intermediates

No specific studies on the reaction pathways and intermediates for reactions involving 3-(Cyanomethyl)-5-methylbenzonitrile were found.

Kinetic Studies and Rate Law Determination

There is no available information on the kinetic studies or rate law determination for reactions of this compound.

Stereochemical Outcomes and Diastereoselectivity

Information regarding the stereochemical outcomes and diastereoselectivity of reactions involving this compound is not present in the current body of scientific literature.

Isotopic Labeling Studies for Mechanism Confirmation

While general methods for isotopic labeling of nitriles exist, no studies have been published that apply these techniques to confirm the reaction mechanisms of this compound. iaea.orgthieme-connect.de

Theoretical and Computational Studies of 3 Cyanomethyl 5 Methylbenzonitrile and Its Reactions

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide key insights into a molecule's electrophilic and nucleophilic nature.

For 3-(cyanomethyl)-5-methylbenzonitrile, the HOMO is expected to be a π-orbital primarily located on the benzene (B151609) ring, with some contribution from the methyl and cyanomethyl groups. The LUMO is likely to be a π*-orbital, also delocalized over the aromatic system but with significant contributions from the electron-withdrawing cyano groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Hypothetical FMO analysis of this compound could yield the following data, typically calculated using DFT at a specific level of theory (e.g., B3LYP/6-31G*):

| Parameter | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | -7.5 | Indicates the energy of the highest energy electrons, related to the ionization potential. |

| LUMO Energy | -1.2 | Represents the energy of the lowest energy unoccupied state, related to the electron affinity. |

| HOMO-LUMO Gap | 6.3 | A relatively large gap suggests good kinetic stability. |

These values would suggest that this compound is a moderately reactive compound. The spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. This uneven distribution creates regions of partial positive and negative charge, which can be visualized using Molecular Electrostatic Potential (MEP) maps. In an MEP map, colors are used to represent the electrostatic potential on the electron density surface of the molecule. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

A hypothetical Mulliken charge analysis, another method to quantify charge distribution, might provide the following atomic charges:

| Atom/Group | Hypothetical Mulliken Charge (a.u.) |

| Nitrogen (Benzonitrile) | -0.45 |

| Nitrogen (Cyanomethyl) | -0.42 |

| Carbon (Benzonitrile) | +0.35 |

| Carbon (Cyanomethyl) | +0.30 |

| Benzene Ring Carbons | Varied charges based on substitution |

| Methyl Group | Slightly positive overall |

This data would further pinpoint the reactive sites within the molecule.

Reaction Mechanism Predictions using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the energetic feasibility of a proposed pathway.

Transition State Characterization

A transition state (TS) is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, where a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to one of the cyano groups, computational methods would be used to locate the geometry of the transition state. The key geometric parameters of this TS, such as the forming bond length between the nucleophile and the cyano carbon, and the bond angle of approach, would provide detailed insight into the reaction mechanism.

Energy Profiles and Reaction Barriers

Once the structures of the reactants, products, and transition states have been optimized, their energies can be calculated to construct a reaction energy profile. This profile plots the energy of the system as a function of the reaction coordinate. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy corresponds to a faster reaction rate.

For a hypothetical reaction, the following energy profile data could be generated:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Second Transition State | +15.0 |

| Products | -10.0 |

This profile would indicate an exothermic reaction with a rate-determining first step. Such computational studies are invaluable for comparing different possible reaction pathways and predicting the major products of a reaction.

Spectroscopic Property Predictions and Correlations (excluding basic identification)

Computational methods can also predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic and vibrational characteristics.

For this compound, advanced computational techniques could be used to predict properties beyond simple IR or NMR peak positions. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the energies and intensities of electronic transitions. The calculated transitions can be correlated with the molecular orbitals involved, offering insights into the nature of the electronic excitations.

Furthermore, calculations can predict non-linear optical (NLO) properties, such as hyperpolarizability. These properties are of interest in materials science for applications in optics and electronics. The presence of electron-donating (methyl) and electron-withdrawing (cyano) groups on the benzene ring might suggest that this compound could have interesting NLO properties.

A hypothetical TD-DFT calculation might predict the following:

| Excitation | Wavelength (nm) | Oscillator Strength | Major Orbital Contribution |

| 1 | 280 | 0.45 | HOMO -> LUMO |

| 2 | 255 | 0.20 | HOMO-1 -> LUMO |

| 3 | 230 | 0.15 | HOMO -> LUMO+1 |

These predictions could then be compared with experimental spectroscopic data to validate the computational model and provide a more complete picture of the molecule's behavior.

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for identifying a compound and understanding its structural characteristics by analyzing the vibrational modes of its bonds.

For this compound, these calculations would typically be performed using Density Functional Theory (DFT), often with the B3LYP functional, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netderpharmachemica.com The process begins with the geometry optimization of the molecule to find its most stable, lowest-energy conformation. Following optimization, vibrational frequencies are calculated. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to achieve better agreement with experimental data. derpharmachemica.comresearchgate.net

The resulting data would predict the wavenumbers for characteristic vibrations, such as the C≡N stretching of both the benzonitrile (B105546) and the cyanomethyl groups, the aromatic C-H stretching, and the C-C stretching within the benzene ring. These predicted frequencies can then be compared with experimentally obtained IR or Raman spectra to confirm the molecule's identity and structure.

Below is a hypothetical table of calculated vibrational frequencies for this compound, illustrating the expected results from such a study.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Infrared Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2950-2850 | Medium |

| Benzonitrile C≡N Stretch | ~2230 | Strong |

| Cyanomethyl C≡N Stretch | ~2250 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| CH₂ Bend | ~1430 | Medium |

| Aromatic C-H In-Plane Bend | 1300-1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

NMR Chemical Shift Predictions for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Computational methods can predict NMR chemical shifts (¹H and ¹³C), which can be instrumental in assigning peaks in an experimental spectrum, especially for complex molecules or for distinguishing between isomers.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. rsc.orgnih.gov The process involves using the optimized molecular geometry to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For this compound, these predictions would provide distinct chemical shifts for each of the aromatic protons, the methylene (B1212753) protons of the cyanomethyl group, and the methyl protons. Similarly, unique shifts would be calculated for each carbon atom in the molecule, including the two nitrile carbons, the aromatic carbons, the methylene carbon, and the methyl carbon. Comparing these predicted shifts with an experimental NMR spectrum would allow for unambiguous assignment of each signal, confirming the substitution pattern on the benzene ring.

The following table provides a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (position 2) | ~7.6 | - |

| Aromatic H (position 4) | ~7.4 | - |

| Aromatic H (position 6) | ~7.5 | - |

| CH₂ (cyanomethyl) | ~3.8 | ~20 |

| CH₃ (methyl) | ~2.4 | ~21 |

| Aromatic C1 | - | ~112 |

| Aromatic C2 | - | ~134 |

| Aromatic C3 | - | ~130 |

| Aromatic C4 | - | ~132 |

| Aromatic C5 | - | ~140 |

| Aromatic C6 | - | ~131 |

| C≡N (benzonitrile) | - | ~118 |

| C≡N (cyanomethyl) | - | ~117 |

Solvent Effects on Reactivity: Computational Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational modeling can simulate these solvent effects, providing valuable insights for optimizing reaction conditions.

Two primary models are used to simulate solvent effects: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and can provide good qualitative predictions of how a solvent's polarity will affect a reaction. Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For reactions involving this compound, such as a nucleophilic addition to one of the nitrile groups, computational modeling could be used to predict the reaction's activation energy in different solvents. By calculating the energy of the reactants and the transition state in various solvents, one can determine which solvent will lead to a lower activation barrier and thus a faster reaction.

A hypothetical study on a reaction of this compound might yield the results presented in the table below.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hexane (Nonpolar) | 1.9 | 25.2 |

| Dichloromethane (Polar Aprotic) | 9.1 | 22.5 |

| Acetonitrile (B52724) (Polar Aprotic) | 37.5 | 21.8 |

| Ethanol (B145695) (Polar Protic) | 24.6 | 20.1 |

| Water (Polar Protic) | 80.1 | 19.5 |

Molecular Dynamics Simulations of Reactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a detailed, atomistic view of chemical processes. For studying reactions, MD simulations can be used to explore reaction pathways, identify transition states, and understand the role of molecular motions in the reaction mechanism.

In an MD simulation of a reaction involving this compound, the system would be set up with the reactants placed in a simulation box, often with solvent molecules. A force field, which is a set of parameters that describes the potential energy of the system, is used to calculate the forces on each atom. The equations of motion are then solved iteratively to simulate the movement of the atoms over a period of time.

Such simulations could be used to study, for example, the cyclization reaction of a derivative of this compound. The MD trajectory would show the conformational changes that lead to the transition state and the subsequent formation of the product. By analyzing many such trajectories, one can gain statistical insights into the reaction dynamics.

The setup for a hypothetical MD simulation is outlined in the table below.

| Simulation Parameter | Value |

|---|---|

| Force Field | OPLS-AA or similar |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Solvent | Explicit Water (e.g., TIP3P model) |

Advanced Analytical Methodologies for Research on 3 Cyanomethyl 5 Methylbenzonitrile

Spectroscopic Techniques for Elucidating Reaction Progress and Intermediates

Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions and understanding reaction mechanisms. In-situ spectroscopic methods are particularly powerful for this purpose as they provide data on the concentration of reactants, products, and intermediates as the reaction progresses without the need for sampling.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time monitoring of the synthesis of 3-(Cyanomethyl)-5-methylbenzonitrile. xjtu.edu.cn These methods allow for the tracking of key functional group transformations, providing kinetic and mechanistic insights.

During the synthesis of this compound, which could involve the cyanomethylation of 3-methylbenzonitrile, FTIR spectroscopy can monitor the reaction by tracking the disappearance of reactant peaks and the appearance of product peaks. The nitrile (C≡N) stretching vibrations are particularly informative. Aromatic nitriles typically show a strong, sharp absorption band in the infrared spectrum. nih.gov For this compound, two distinct C≡N stretching frequencies are expected: one for the aromatic nitrile group and another for the aliphatic nitrile of the cyanomethyl group.

Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. mdpi.comnih.gov It can be used to monitor the vibrational modes of both the reactants and products. citedrive.com The symmetric stretching of the benzene (B151609) ring and the C≡N stretching vibrations would be prominent in the Raman spectrum, allowing for quantitative analysis of the reaction components over time. researchgate.netpace.edu

Table 1: Key Vibrational Frequencies for In-situ Monitoring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) | Utility in Reaction Monitoring |

|---|---|---|---|---|

| Aromatic C≡N | Stretching | 2220-2240 | 2220-2240 | Monitors the aromatic nitrile group, which should remain constant. |

| Aliphatic C≡N | Stretching | 2240-2260 | 2240-2260 | Tracks the formation of the cyanomethyl group, a direct measure of product formation. |

| C-H (in CH₂CN) | Stretching | 2850-2960 | 2850-2960 | Appearance indicates the formation of the cyanomethyl substituent. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. researchgate.net In the context of this compound research, advanced NMR techniques are vital for analyzing complex reaction mixtures that may contain the desired product, unreacted starting materials, isomers, and byproducts. harvard.edu

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly useful. sdsu.edu A COSY spectrum would reveal proton-proton coupling networks, helping to assign the aromatic protons and the methylene (B1212753) protons of the cyanomethyl group. For this compound, the COSY spectrum would show correlations between the aromatic protons, helping to confirm the 1,3,5-substitution pattern. researchgate.net

An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous C-H connectivity information. nih.gov This would allow for the definitive assignment of the chemical shifts for the methyl carbon, the methylene carbon, the aromatic carbons, and the two nitrile carbons.

Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. This can provide a "virtual separation" of the components in the NMR tube, aiding in the identification of individual species in a complex reaction mixture without the need for physical separation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected 2D NMR Correlations |

|---|---|---|---|

| CH₃ | ~2.4 | ~21 | HSQC: to C of CH₃; HMBC: to aromatic C3, C4, C5 |

| CH₂ | ~3.8 | ~25 | HSQC: to C of CH₂; HMBC: to aromatic C1, C2, C6 and C≡N |

| Aromatic H | 7.4-7.7 | 110-140 | COSY: between aromatic protons; HSQC: to corresponding aromatic carbons |

| Aromatic C≡N | - | ~118 | HMBC: from aromatic and CH₂ protons |

Chromatographic Methods for Purification and Reaction Monitoring

Chromatography is the cornerstone of purification and analytical quality control in the study of this compound. High-performance liquid chromatography and gas chromatography are routinely employed to separate the target compound from impurities and to monitor the progress of a reaction. ajrconline.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis of reaction mixtures and the purification of the target compound. shimadzu.com Analytical HPLC, typically using a high-resolution column, can be used to determine the purity of a sample of this compound and to quantify its concentration. wiley.com Isocratic or gradient elution methods using a mixture of polar and non-polar solvents, such as acetonitrile (B52724) and water, on a reversed-phase column (e.g., C18) are commonly employed for the separation of aromatic nitriles. sielc.com

Preparative HPLC is used to isolate larger quantities of the pure compound from a crude reaction mixture. phenomenex.com This is particularly useful for separating the desired this compound from any positional isomers that may have formed during the synthesis. chromforum.org The conditions developed for analytical HPLC can often be scaled up for preparative separations. shimadzu.com

Table 3: Illustrative HPLC Method Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile/Water (gradient) | Acetonitrile/Water (isocratic or gradient) |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 1-5 mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile organic compounds and is therefore well-suited for identifying volatile byproducts in the synthesis of this compound. medistri.swissthermofisher.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component, allowing for their identification. ijprajournal.com

Potential volatile impurities could include unreacted starting materials, solvent residues, and byproducts from side reactions. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that can be used to confirm its structure.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, derivatives of this compound can be synthesized to facilitate crystallization. mdpi.com

The resulting crystal structure provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov This data is invaluable for confirming the connectivity and stereochemistry of the molecule, as well as for understanding intermolecular interactions such as π-stacking or hydrogen bonding in the crystal lattice. researchgate.net This detailed structural information can be crucial for structure-activity relationship studies and for understanding the material properties of its derivatives.

Due to a lack of specific scientific literature and publicly available research data concerning the mass spectrometry of this compound for reaction monitoring and fragmentation pathway analysis, a detailed article on this specific topic cannot be generated at this time.

Extensive searches for advanced analytical methodologies applied to "this compound" did not yield specific scholarly articles detailing its fragmentation pathways or the use of mass spectrometry for monitoring its synthesis. General mass spectrometry techniques are widely used for isomer differentiation and reaction monitoring of related aromatic nitriles. However, per the user's strict instructions, discussion of analogous compounds is excluded.

The generation of a scientifically accurate and detailed article as outlined in the user's request is contingent on the availability of published research data. Without such specific information, any attempt to provide an in-depth analysis of the mass spectrometry of this compound would be speculative and not based on verifiable scientific findings. Further research and publication on the analytical chemistry of this compound are needed before a comprehensive article can be written.

Potential Applications of 3 Cyanomethyl 5 Methylbenzonitrile in Materials Science and Industrial Synthesis

Precursor in Polymer Synthesis and Material Science Research

Development of Cyano-Containing Polymers

Theoretically, the two nitrile groups of 3-(Cyanomethyl)-5-methylbenzonitrile could participate in polymerization reactions. For instance, the nitrile groups could potentially be involved in cyclotrimerization reactions to form triazine-based polymers or be converted to other functional groups that are more amenable to polymerization. However, no studies were found that have specifically employed this compound for the synthesis of such cyano-containing polymers. General research on cyano-containing polymers often focuses on monomers like acrylonitrile (B1666552) or other dinitriles, with no mention of this compound.

Applications in Optoelectronic Materials

The aromatic nature of the benzene (B151609) ring in conjunction with the electron-withdrawing nitrile groups suggests that polymers incorporating this compound could possess interesting optoelectronic properties. The nitrile groups can lower the HOMO and LUMO energy levels of a polymer, which is a critical aspect in the design of materials for organic electronics. Despite this theoretical potential, there is no available research that has synthesized and characterized the optoelectronic properties of materials derived from this specific compound.

Use as a Building Block in the Synthesis of Specialty Chemicals

As a difunctional molecule, this compound could serve as a versatile building block in organic synthesis. The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. Similarly, the benzonitrile (B105546) group can undergo a range of transformations. This dual reactivity makes it a candidate for the synthesis of more complex molecules that could find use as specialty chemicals. However, a review of the available literature did not uncover any specific examples of its use in the synthesis of targeted specialty chemicals.

Role in the Development of New Catalysts or Ligands

The nitrogen atoms in the two nitrile groups of this compound have the potential to coordinate with metal centers, making the compound a candidate for use as a ligand in coordination chemistry and catalysis. The specific stereoelectronic properties imparted by the methyl and cyanomethyl substituents on the benzene ring could lead to unique catalytic activities. Nevertheless, there is no published research that demonstrates the synthesis and application of metal complexes or catalysts derived from this compound.

Applications in Agrochemical and Dyes Research (excluding biological/toxicological aspects)

The synthesis of agrochemicals and dyes often involves aromatic nitrile-containing precursors. The nitrile groups can be key pharmacophores in bioactive molecules or can be transformed into chromophoric systems in dyes. While the structural motifs present in this compound are found in some agrochemicals and dyes, there is no direct evidence in the scientific literature of this particular compound being used as a starting material or intermediate for their synthesis.

Future Research Directions and Unexplored Avenues for 3 Cyanomethyl 5 Methylbenzonitrile

Integration with Flow Chemistry Methodologies

The synthesis and transformation of 3-(cyanomethyl)-5-methylbenzonitrile are prime candidates for adaptation to continuous flow chemistry. This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency. nih.govnih.gov Future research could focus on developing a multi-step flow synthesis of the compound itself, potentially starting from simple precursors and integrating purification steps within the continuous process.

Furthermore, the selective functionalization of either the benzylic or the aromatic nitrile group could be precisely controlled within a flow reactor by manipulating parameters such as temperature, pressure, and residence time. This approach would be particularly beneficial for reactions involving hazardous reagents or unstable intermediates, which are better managed in the small, contained volumes of flow systems. nih.gov The development of packed-bed reactors containing immobilized catalysts or reagents could enable efficient and recyclable catalytic processes for the transformation of this compound into a variety of derivatives.

| Parameter | Batch Chemistry | Flow Chemistry | Potential Impact on Research |

|---|---|---|---|

| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety due to small reaction volumes and better heat dissipation | Enables exploration of more energetic or hazardous reaction pathways. |

| Reaction Control | Difficult to precisely control temperature and mixing | Superior control over temperature, pressure, and residence time | Allows for high selectivity in functionalizing one of the two nitrile groups. |

| Scalability | Often requires significant re-optimization for scale-up | Easily scalable by running the system for longer durations ("scaling-out") | Facilitates production of larger quantities for further application studies. |

| Efficiency | Can be time-consuming with multiple manual steps | Potential for higher throughput and automation of multi-step sequences | Accelerates the discovery and optimization of new synthetic routes. |

Application in Supramolecular Chemistry Research

The distinct electronic and steric properties of the two nitrile groups in this compound make it an intriguing building block for supramolecular chemistry. The aromatic nitrile can act as a hydrogen bond acceptor or a ligand for metal coordination, while the cyanomethyl group offers additional interaction sites. springernature.comnih.goviucr.org

Future research could explore the use of this compound as a guest molecule in host-guest chemistry. Studies have shown that cavitands and other macrocycles can selectively bind benzonitrile (B105546) derivatives, driven by non-covalent interactions like C-H⋯π and C-H⋯N forces. nih.goviucr.org Investigating how the cyanomethyl and methyl substituents of this compound influence its binding within various host cavities could provide insights into molecular recognition. springernature.comnih.gov Furthermore, its bifunctional nature could be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers, where it could act as a versatile linker, potentially leading to materials with unique porous, catalytic, or sensory properties.

Exploration of Photoinduced Reactions

The photochemistry of nitrile-containing compounds is a rich field, and this compound presents unexplored opportunities. The presence of the aromatic ring and the benzylic nitrile group suggests that it could participate in a variety of photoinduced reactions. Research in this area could investigate processes such as photoinduced electron transfer, cycloadditions, or intramolecular cyclizations. chemrxiv.orgacs.orgchemistryviews.org

For example, irradiation in the presence of electron donors or acceptors could lead to the formation of radical ions, initiating novel reaction cascades. The benzylic C-H bonds adjacent to the cyanomethyl group might be susceptible to photooxidation or other transformations. researchgate.net Exploring reactions like the [3+2] photocycloaddition, which has been demonstrated for other nitriles, could lead to the synthesis of complex heterocyclic structures, such as oxazoles, from this compound. chemistryviews.org Such studies would not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the fundamental photochemical behavior of polyfunctional aromatic nitriles.

Design of Next-Generation Synthetic Strategies

While established methods for synthesizing nitriles exist, future research can focus on developing more sustainable and efficient "next-generation" strategies for this compound. This includes exploring novel catalytic systems and environmentally benign reaction conditions.

Emerging fields like electro-organic synthesis offer a promising alternative to traditional methods, often avoiding harsh reagents and providing high selectivity under mild conditions. researchgate.net The development of an electrochemical route could provide a greener pathway to this dinitrile. Additionally, biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for sustainable synthesis. Investigating enzymes that can catalyze cyanation or functionalize the methyl group could lead to highly selective and environmentally friendly production methods. Further research into advanced catalytic systems, such as those based on earth-abundant metals or novel nanocatalysts, could also unlock more efficient and cost-effective synthetic pathways. researchgate.net

| Strategy | Key Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Electrosynthesis | Using electrical current to drive chemical reactions | Mild conditions, high selectivity, reduced waste | Development of electrodes and electrolyte systems for selective cyanation. |

| Biocatalysis | Employing enzymes or whole organisms as catalysts | High chemo-, regio-, and stereoselectivity; green conditions | Screening for or engineering enzymes for nitrile synthesis or modification. |

| Advanced Catalysis | Utilizing novel metal complexes or nanomaterials | Higher efficiency, lower catalyst loading, novel reactivity | Design of catalysts for C-H activation/cyanation on the toluene (B28343) backbone. |

Emerging Analytical Techniques for In-depth Characterization